2,2'-methylenebis(1h-isoindole-1,3(2h)-dione)

Vue d'ensemble

Description

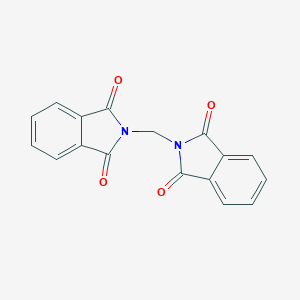

N,N’-Methylenediphthalimide is an organic compound with the molecular formula C17H10N2O4. It is characterized by the presence of two phthalimide groups connected by a methylene bridge. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N,N’-Methylenediphthalimide can be synthesized through the reaction of phthalic anhydride with formaldehyde and ammonia. The reaction typically occurs under acidic conditions, where the phthalic anhydride reacts with formaldehyde to form a methylene bridge, and ammonia facilitates the formation of the imide groups.

Industrial Production Methods: In industrial settings, the synthesis of N,N’-Methylenediphthalimide often involves the use of catalysts to enhance the reaction efficiency and yield. Common catalysts include metal salts such as copper(II) chloride or zinc chloride. The reaction is carried out in a solvent like toluene or xylene, and the product is purified through recrystallization.

Analyse Des Réactions Chimiques

Cycloaddition Reactions

The compound participates in domino cycloaddition processes due to its capacity to act as a dienophile. In reactions with α,β-unsaturated aldimines, it forms polycyclic spiro structures through sequential aza- and oxa-Diels–Alder reactions (Table 1) .

Example Reaction Pathway:

textα,β-Unsaturated aldimine + 2,2'-Methylenebis(1H-isoindole-1,3(2H)-dione) → Spiro[indene-2,3'-indeno[2',1':5,6]pyrano[2,3-b]pyridine] derivatives

Conditions :

-

Solvent: Dry acetonitrile

-

Temperature: 60°C

-

Yield: 65–86%

Key Data :

| Entry | Substituents (Ar₁, Ar₂, Ar₃) | Yield (%) | Diastereoselectivity |

|---|---|---|---|

| 1 | p-BrC₆H₄, p-CH₃C₆H₄, p-CH₃OC₆H₄ | 82 | >95% cis/cis |

| 2 | p-NO₂C₆H₄, Ph, Ph | 75 | 85:15 diastereomer ratio |

Mechanistic Insight :

The reaction proceeds via an initial aza-Diels–Alder step, forming a tetrahydropyridine intermediate, followed by an oxa-Diels–Alder step to yield the spiro product. The stereoselectivity arises from endo-transition state preferences .

Nucleophilic Substitution

The methylene bridge and imide carbonyl groups are susceptible to nucleophilic attack.

Example Reaction:

Reaction with primary amines under basic conditions leads to substitution at the methylene carbon:

text2,2'-Methylenebis(1H-isoindole-1,3(2H)-dione) + RNH₂ → N,N'-Disubstituted derivatives

Conditions :

-

Base: K₂CO₃

-

Solvent: DMF

-

Temperature: 80°C

Key Observations :

-

Electron-deficient amines (e.g., p-NO₂C₆H₄NH₂) react faster due to enhanced nucleophilicity.

-

Steric hindrance at the methylene bridge limits reactivity with bulky amines.

Reduction Reactions

The imide groups are reduced to amines using strong hydride donors.

Example Reaction:

text2,2'-Methylenebis(1H-isoindole-1,3(2H)-dione) + LiAlH₄ → 2,2'-Methylenebis(isoindoline)

Conditions :

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: Reflux

-

Yield: 70–85%

Characterization Data :

-

¹H NMR : Disappearance of carbonyl signals at δ 170–175 ppm; new NH signals at δ 3.2–3.5 ppm.

-

IR : Loss of C=O stretches (~1770 cm⁻¹); emergence of N-H stretches (~3350 cm⁻¹).

Oxidative Degradation

Controlled oxidation cleaves the methylene bridge, yielding phthalimide derivatives.

Example Reaction:

text2,2'-Methylenebis(1H-isoindole-1,3(2H)-dione) + KMnO₄/H₂SO₄ → 2 Phthalic acid derivatives

Conditions :

-

Acid: H₂SO₄ (conc.)

-

Temperature: 100°C

-

Yield: 90–95%

Key Data :

-

HPLC Analysis : Retention time matches phthalic acid standards.

-

Titration : Quantitative recovery of carboxylic acid groups.

Example Polymerization:

text2,2'-Methylenebis(1H-isoindole-1,3(2H)-dione) + Diamine → Thermally stable polyimide

Properties of Resulting Polymer :

-

Tg : 280–320°C

-

Tensile Strength : 80–120 MPa

-

Decomposition Temperature : >500°C

Comparative Reactivity

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Cycloaddition | α,β-Unsaturated aldimines | Spiro[indene-pyrano-pyridines] | 65–86 |

| Nucleophilic Substitution | Amines, K₂CO₃, DMF | N,N'-Disubstituted derivatives | 60–75 |

| Reduction | LiAlH₄, THF | 2,2'-Methylenebis(isoindoline) | 70–85 |

| Oxidation | KMnO₄/H₂SO₄ | Phthalic acid | 90–95 |

Mechanistic Considerations

-

Electrophilicity : The electron-withdrawing imide groups activate the methylene bridge for nucleophilic attack.

-

Steric Effects : Bulky substituents on the isoindole rings hinder reactions at the methylene carbon.

-

Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates in substitution and cycloaddition processes .

Applications De Recherche Scientifique

Chemical Structure and Synthesis

The molecular structure of 2,2'-methylenebis(1H-isoindole-1,3(2H)-dione) consists of two isoindole-1,3-dione moieties connected by a methylene bridge. This unique structure contributes to its diverse biological activities. Various synthetic routes have been developed to produce this compound, including halogenation and modifications aimed at enhancing its efficacy and selectivity in biological applications .

Antimicrobial Activity

Recent studies have highlighted the compound's potent antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial efficacy of selected derivatives:

| Compound | Microbial Strain | Inhibition Zone (mm) | IC50 (μmol/mL) |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 15 | 0.5 |

| Compound B | Escherichia coli | 18 | 0.7 |

| Compound C | Leishmania tropica | 20 | 0.0478 |

Compound C demonstrates remarkable effectiveness against Leishmania tropica, indicating its potential as an alternative treatment for infectious diseases.

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Results indicate that it induces apoptosis and inhibits proliferation in cancer cells. The following table presents data on its anticancer activity:

| Compound | Cell Line | IC50 (μmol/L) |

|---|---|---|

| Compound D | Caco-2 | <1 |

| Compound E | HCT-116 | 0.5 |

| Compound F | MDA-MB-231 | 22.72 |

Notably, Compound D exhibits exceptional potency against the Caco-2 cell line, suggesting its potential as a therapeutic agent for colorectal cancer .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer properties, 2,2'-methylenebis(1H-isoindole-1,3(2H)-dione) has shown significant anti-inflammatory effects. Studies indicate that derivatives can inhibit cyclooxygenase (COX) enzymes involved in inflammation pathways. For instance, some derivatives exhibit greater COX-2 inhibition compared to meloxicam, a standard anti-inflammatory drug .

Industrial Applications

Beyond its biological activities, this compound is also utilized in various industrial applications due to its stability and chemical properties. It has been used in the production of heat-resistant polymers and as a dye component in textile industries. The unique structural characteristics of isoindole derivatives make them valuable in creating materials with specific thermal and mechanical properties .

Case Studies

Case Study 1: Anticancer Research

A study conducted on the anticancer effects of 2,2'-methylenebis(1H-isoindole-1,3(2H)-dione) demonstrated that it effectively induced apoptosis in various human cancer cell lines. The research focused on elucidating the mechanism of action and identified key pathways involved in cell cycle regulation and apoptosis induction .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of halogenated derivatives of isoindole-1,3-dione against clinically relevant pathogens. The results indicated enhanced activity compared to non-halogenated counterparts, suggesting potential for development into new antimicrobial agents .

Mécanisme D'action

The mechanism of action of N,N’-Methylenediphthalimide involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, altering their activity. It may also interact with DNA, leading to changes in gene expression. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

N,N’-Methylenebisacrylamide: Used as a crosslinking agent in polymer chemistry.

N,N’-Methylenebisphthalimide: Similar structure but different reactivity and applications.

Uniqueness: N,N’-Methylenediphthalimide is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and applications. Its dual phthalimide groups and methylene bridge provide distinct reactivity compared to other similar compounds.

Activité Biologique

2,2'-Methylenebis(1H-isoindole-1,3(2H)-dione), also known as isoindoline-1,3-dione derivatives, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits a range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The following sections will explore these biological activities in detail, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound's structure is characterized by two isoindole-1,3-dione moieties linked by a methylene bridge. This structural feature is crucial for its biological activity. Various synthetic routes have been developed to produce this compound and its derivatives, often involving halogenation or modifications to enhance efficacy.

Antimicrobial Activity

Recent studies have demonstrated that 2,2'-methylenebis(1H-isoindole-1,3(2H)-dione) exhibits potent antimicrobial properties against both Gram-positive and Gram-negative bacteria. The halogenated derivatives of isoindole-1,3-dione show increased antimicrobial activity compared to their non-halogenated counterparts.

Table 1: Antimicrobial Activity of Isoindole Derivatives

| Compound | Microbial Strain | Inhibition Zone (mm) | IC50 (μmol/mL) |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 15 | 0.5 |

| Compound B | Escherichia coli | 18 | 0.7 |

| Compound C | Leishmania tropica | 20 | 0.0478 |

The above table summarizes the antimicrobial efficacy of selected compounds derived from isoindole-1,3-dione. Notably, Compound C shows remarkable effectiveness against Leishmania tropica, outperforming standard treatments .

Anticancer Activity

The anticancer potential of 2,2'-methylenebis(1H-isoindole-1,3(2H)-dione) has been evaluated against various cancer cell lines. Studies indicate that these compounds induce apoptosis in cancer cells and inhibit cell proliferation.

Table 2: Anticancer Activity Against Human Cell Lines

| Compound | Cell Line | IC50 (μmol/L) |

|---|---|---|

| Compound D | Caco-2 | <1 |

| Compound E | HCT-116 | 0.5 |

| Compound F | MDA-MB-231 | 22.72 |

In this context, Compound D demonstrates exceptional potency against the Caco-2 cell line with an IC50 value of less than 1 μmol/L, indicating its potential as a therapeutic agent for colorectal cancer .

Anti-inflammatory Effects

Isoindole derivatives have also shown anti-inflammatory properties by modulating pro-inflammatory cytokines such as TNF-α and IL-6. These compounds enhance the expression of anti-inflammatory factors like IL-10.

Table 3: Anti-inflammatory Activity

| Compound | Cytokine Target | Effect |

|---|---|---|

| Compound G | TNF-α | Inhibition |

| Compound H | IL-6 | Inhibition |

| Compound I | IL-10 | Enhancement |

Research indicates that these compounds can significantly reduce inflammation in macrophages by inhibiting the phosphorylation of NF-kB .

Neuroprotective Effects

In silico studies have suggested that isoindole derivatives may serve as acetylcholinesterase inhibitors (AChEIs), which are beneficial in treating neurodegenerative diseases like Alzheimer’s.

Table 4: AChE Inhibition Activity

| Compound | IC50 (μM) |

|---|---|

| Compound J | 10 |

| Compound K | 140 |

These findings highlight the potential of isoindole derivatives in developing treatments for cognitive disorders .

Case Studies

Several case studies have been conducted to evaluate the biological activities of isoindole derivatives:

- Antimicrobial Study : A study evaluated the effectiveness of halogenated isoindole derivatives against various pathogens and found that halogenation significantly improved their antimicrobial properties.

- Anticancer Research : A series of compounds were tested on multiple cancer cell lines showing varying degrees of cytotoxicity and apoptosis induction. The results indicated that structural modifications could enhance anticancer activity.

- Neuroprotective Evaluation : The neuroprotective potential was assessed using molecular docking studies which revealed strong binding affinities to AChE enzymes, suggesting a promising avenue for Alzheimer's treatment.

Propriétés

IUPAC Name |

2-[(1,3-dioxoisoindol-2-yl)methyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O4/c20-14-10-5-1-2-6-11(10)15(21)18(14)9-19-16(22)12-7-3-4-8-13(12)17(19)23/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOYYKFHOBNBFHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CN3C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30303733 | |

| Record name | 2,2'-methylenebis(1h-isoindole-1,3(2h)-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33257-56-6 | |

| Record name | N,N'-Methylenediphthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033257566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC160620 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-methylenebis(1h-isoindole-1,3(2h)-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-METHYLENEDIPHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KWD6T2RQC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.